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molecular formula C6H5NaO B7820577 sodium;phenoxide

sodium;phenoxide

Cat. No. B7820577
M. Wt: 116.09 g/mol
InChI Key: NESLWCLHZZISNB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08512547B2

Procedure details

Octyl-PANA (Product L06 from Ciba) and DODPA (Product L57 from Ciba) were dissolved in petroleum basestocks (Group 1 or 2) to produce oils containing 0.5% antioxidant. The voltammogiams in FIG. 1 were produced by dispensing 400 μL of oil into 5 mL of alcohol (ethanol) solution containing sodium phenate (0.05 molar shaking vial by hand, dispensing 50 μL of 2N aqueous HCl into the alcoholic solution to produce phenol from the sodium phenate in situ. The peak between 6 and 10 seconds in FIG. 1 is produced by the unreacted sodium phenate and indicates that the solution is still basic.
[Compound]
Name
Product L06
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Product L57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
400 μL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 μL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([O-:7])=[CH:3][CH:2]=1.[Na+:8]>Cl>[C:4]1([OH:7])[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1.[CH:1]1[CH:6]=[CH:5][C:4]([O-:7])=[CH:3][CH:2]=1.[Na+:8] |f:0.1,4.5|

Inputs

Step One
Name
Product L06
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Product L57
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oil
Quantity
400 μL
Type
reactant
Smiles
Step Four
Name
alcohol
Quantity
5 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[O-].[Na+]
Step Six
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
50 μL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
shaking vial by hand
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce oils
ADDITION
Type
ADDITION
Details
containing 0.5% antioxidant
CUSTOM
Type
CUSTOM
Details
The voltammogiams in FIG. 1 were produced

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C1=CC=C(C=C1)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08512547B2

Procedure details

Octyl-PANA (Product L06 from Ciba) and DODPA (Product L57 from Ciba) were dissolved in petroleum basestocks (Group 1 or 2) to produce oils containing 0.5% antioxidant. The voltammogiams in FIG. 1 were produced by dispensing 400 μL of oil into 5 mL of alcohol (ethanol) solution containing sodium phenate (0.05 molar shaking vial by hand, dispensing 50 μL of 2N aqueous HCl into the alcoholic solution to produce phenol from the sodium phenate in situ. The peak between 6 and 10 seconds in FIG. 1 is produced by the unreacted sodium phenate and indicates that the solution is still basic.
[Compound]
Name
Product L06
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Product L57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
400 μL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 μL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([O-:7])=[CH:3][CH:2]=1.[Na+:8]>Cl>[C:4]1([OH:7])[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1.[CH:1]1[CH:6]=[CH:5][C:4]([O-:7])=[CH:3][CH:2]=1.[Na+:8] |f:0.1,4.5|

Inputs

Step One
Name
Product L06
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Product L57
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oil
Quantity
400 μL
Type
reactant
Smiles
Step Four
Name
alcohol
Quantity
5 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[O-].[Na+]
Step Six
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
50 μL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
shaking vial by hand
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce oils
ADDITION
Type
ADDITION
Details
containing 0.5% antioxidant
CUSTOM
Type
CUSTOM
Details
The voltammogiams in FIG. 1 were produced

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C1=CC=C(C=C1)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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